molecular formula C25H23ClN2O2 B8693544 Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)methyl]-

Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)methyl]-

Cat. No. B8693544
M. Wt: 418.9 g/mol
InChI Key: NGASTPOLTDYGHU-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-4-(4-methoxybenzyl)benzamide was prepared according to method B with N-(2-(5-chloro-1H-indol-3-yl)ethyl)-4-(chloromethyl)benzamide (0.075 g; 0.216 mmol), 4-methoxyphenylboronic acid (0.034 g; 0.220 mmol), tetrakis(triphenylphosphine)palladium(0) (0.013 g; 0.011 mmol), sodium carbonate (0.045 g; 0.431 mmol), sodium iodide (0.064 g; 0.431 mmol), in dimethoxyethane (3 mL) and water (1 mL), irradiated in a microwave oven at 130° C. for 15 minutes. Flash chromatography on silica gel (eluent 1 to 10% ethyl acetate in dichloromethane) furnished 0.012 g (12%) of the title compound as a white solid.
Name
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-4-(chloromethyl)benzamide
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
reactant
Reaction Step Two
Quantity
0.045 g
Type
reactant
Reaction Step Three
Quantity
0.064 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six
Quantity
0.013 g
Type
catalyst
Reaction Step Seven
Yield
12%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][NH:13][C:14](=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([CH2:21]Cl)=[CH:17][CH:16]=1.[CH3:24][O:25][C:26]1[CH:31]=[CH:30][C:29](B(O)O)=[CH:28][CH:27]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[Na+]>C(COC)OC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][NH:13][C:14](=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:29]2[CH:30]=[CH:31][C:26]([O:25][CH3:24])=[CH:27][CH:28]=2)=[CH:17][CH:16]=1 |f:2.3.4,5.6,^1:53,55,74,93|

Inputs

Step One
Name
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-4-(chloromethyl)benzamide
Quantity
0.075 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)CCNC(C1=CC=C(C=C1)CCl)=O
Step Two
Name
Quantity
0.034 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
0.045 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0.064 g
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C(OC)COC
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.013 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-4-(4-methoxybenzyl)benzamide was prepared

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1)CCNC(C1=CC=C(C=C1)CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.012 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 13.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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